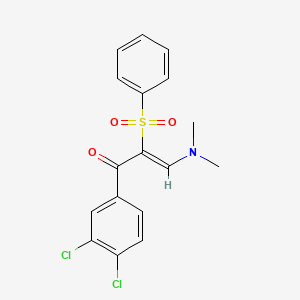
(Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that have been studied for their unique structural and chemical properties. These studies often involve the synthesis of novel compounds, analysis of their molecular structures, and exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of certain sulfonyl chloride derivatives with appropriate aldehydes or ketones in the presence of a base. For instance, a solvent-free method has been used to synthesize compounds where benzaldehyde reacts with chloroacetophenone and NaOH, leading to a compound with a central propenone unit and a disordered (dimethylamino)phenyl group (Lei & Bai, 2009).
Molecular Structure Analysis
X-ray crystallography reveals that these compounds can have various crystal structures, depending on their specific substitutions and molecular interactions. The molecular structure is often stabilized by intra- and intermolecular hydrogen bonds, and the crystal structure can range from monoclinic to triclinic forms (Rublova et al., 2017).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating the versatility and reactivity of their functional groups. For instance, they can undergo homocoupling reactions facilitated by zerovalent nickel complexes to produce conjugated systems (Rodríguez et al., 2006). Additionally, their reactivity has been exploited in the synthesis of fluorescent probes and in cyclooxygenase inhibition studies (Aoki et al., 2008; Al-Hourani et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are influenced by the specific structural features of the compound. These properties are critical for determining the compound's suitability for various applications in materials science, pharmacology, and chemical synthesis.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are central to understanding how these compounds can be used and manipulated in chemical syntheses and industrial applications. Their ability to form complex structures through reactions such as cyclodehydration and their interaction with metals in organometallic complexes are of particular interest (Fedyunyaeva & Shershukov, 1993; Koshchienko et al., 2017).
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Rublova et al. (2017) synthesized structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These molecules were structurally characterized by X-ray crystal diffraction, providing insights into molecular-electronic structure and steric hindrance. This research contributes to understanding the synthesis and structural aspects of related compounds (Rublova et al., 2017).
Application in Antimicrobial Activities :
- Alsaedi et al. (2019) explored the antimicrobial potential of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. This research indicated the effectiveness of certain derivatives against bacteria and fungi, emphasizing the antimicrobial applications of these compounds (Alsaedi et al., 2019).
Optical and Luminescence Properties :
- Fedyunyaeva and Shershukov (1993) studied the synthesis and spectral properties of 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides, focusing on their optical and luminescence behavior. This research provides insights into the potential applications of these compounds in optical devices (Fedyunyaeva & Shershukov, 1993).
Stereochemical Characteristics in Chemical Reactions :
- Zhang et al. (2009) developed a method for stereoselective synthesis of (Z)-4-(2-bromovinyl)benzenesulfonyl azide, demonstrating the transformation of this compound into other derivatives. This work contributes to the understanding of stereochemistry in chemical reactions (Zhang et al., 2009).
Nonlinear Optical Absorption for Optical Device Applications :
- Rahulan et al. (2014) synthesized a compound and investigated its nonlinear optical properties using a z-scan technique. The compound exhibited potential for optical device applications, such as optical limiters (Rahulan et al., 2014).
Propriétés
IUPAC Name |
(Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(24(22,23)13-6-4-3-5-7-13)17(21)12-8-9-14(18)15(19)10-12/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKZTZXOKGOGQC-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC(=C(C=C1)Cl)Cl)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)
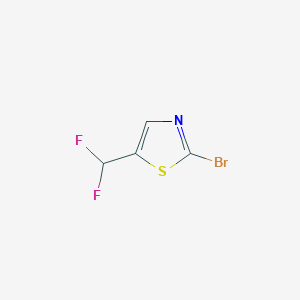
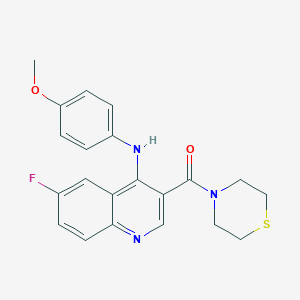
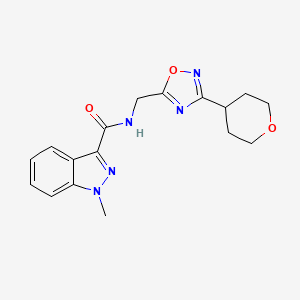
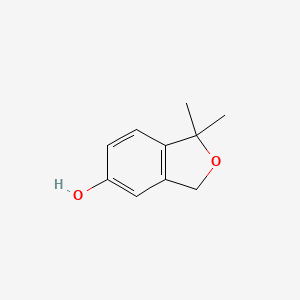
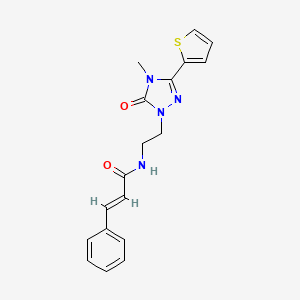
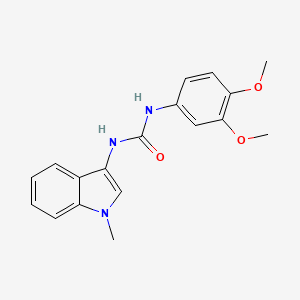
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)

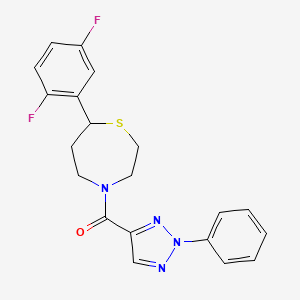
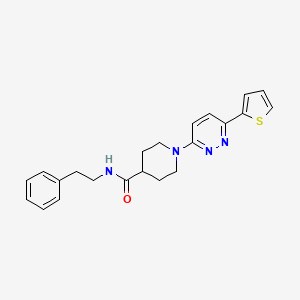
![1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate](/img/structure/B2486017.png)
![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)